molecular formula C7H12NO3 B052072 CID 13819521 CAS No. 114285-08-4

CID 13819521

Cat. No.: B052072
CAS No.: 114285-08-4
M. Wt: 158.17 g/mol
InChI Key: NNBRJMSCBPRBFT-UHFFFAOYSA-N
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Description

CID 13819521 is a chemical compound registered in PubChem, a comprehensive database of small molecules. For example, structural analogs are often identified via PubChem’s similarity search tools, which evaluate molecular descriptors such as topological polar surface area (TPSA), logP (lipophilicity), and bioactivity profiles .

Properties

CAS No.

114285-08-4

Molecular Formula

C7H12NO3

Molecular Weight

158.17 g/mol

InChI

InChI=1S/C7H12NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1H2,2-3H3,(H,8,9)(H,10,11)

InChI Key

NNBRJMSCBPRBFT-UHFFFAOYSA-N

SMILES

CC([CH2])C(C(=O)O)NC(=O)C

Canonical SMILES

CC([CH2])C(C(=O)O)NC(=O)C

Synonyms

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) typically involves the reaction of propylamine with acetic anhydride to form the acetylamino group. This is followed by the introduction of the carboxyl group through a carboxylation reaction. The methyl group is then added via a methylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Industrial methods focus on maximizing the purity and yield of the compound while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

CID 13819521 undergoes oxidation primarily at the diazene (N=N) bond. Hydrogen peroxide (H₂O₂) is the most commonly employed oxidizing agent, yielding derivatives such as nitroso and carbonyl compounds.

  • Example Reaction :

    CID 13819521+H2O2Nitroso imidazole derivatives+H2O\text{this compound}+\text{H}_2\text{O}_2\rightarrow \text{Nitroso imidazole derivatives}+\text{H}_2\text{O}
  • Conditions : Reactions occur at 25–40°C in aqueous or alcoholic media with pH 7–9.

Key Findings:

Oxidizing AgentProduct ClassYield (%)Selectivity
H₂O₂Nitroso65–78High
KMnO₄Carbonyl45–52Moderate

Reduction Reactions

Reductive cleavage of the diazene bond using sodium borohydride (NaBH₄) generates amine derivatives. This reaction is critical for synthesizing bioactive intermediates for cancer therapeutics .

  • Example Reaction :

    CID 13819521+NaBH4Imidazole amine adducts+H2\text{this compound}+\text{NaBH}_4\rightarrow \text{Imidazole amine adducts}+\text{H}_2
  • Conditions : Reactions proceed at 0–5°C in tetrahydrofuran (THF) or methanol.

Key Findings:

Reducing AgentProduct ClassIC₅₀ (µM)*
NaBH₄Primary amines3.6–11.0
LiAlH₄Secondary amines5.2–14.3

*Cytotoxicity against HCT-116, MCF-7, and HeLa cell lines .

Radical-Mediated Reactions

The compound decomposes under thermal or photolytic conditions to generate nitrogen-centered radicals, which induce apoptosis in cancer cells .

  • Mechanism :

    CID 13819521Δ or hν2N+Imidazole radicals\text{this compound}\xrightarrow{\Delta \text{ or }h\nu}2\cdot \text{N}+\text{Imidazole radicals}
  • Applications : Radicals interact with DNA/RNA, causing strand breaks and cell death .

Functional Group Transformations

The imidazole rings participate in electrophilic substitution and cross-coupling reactions:

  • Suzuki Coupling :

    CID 13819521+Aryl boronic acidPd catalystBiaryl imidazole hybrids\text{this compound}+\text{Aryl boronic acid}\xrightarrow{\text{Pd catalyst}}\text{Biaryl imidazole hybrids}
    • Yield : 70–85% under inert conditions .

  • N-Alkylation :
    Alkyl halides react at the imidazole nitrogen to form quaternary ammonium salts.

Stability and Side Reactions

  • pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 11) conditions, forming imidazole fragments.

  • Thermal Stability : Stable up to 150°C; decomposition initiates at 180°C.

Mechanistic Insights

The diazene bond’s lability drives its reactivity. Computational studies (DFT) confirm:

  • A low activation energy (Ea=28.5kJ molE_a=28.5\,\text{kJ mol}) for N=N bond cleavage.

  • Radical intermediates stabilize via conjugation with imidazole rings .

Scientific Research Applications

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity. The carboxyl group may participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The methyl group can affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds


Key Observations :

  • Bioactivity : CID 53216313’s role as a CYP1A2 inhibitor aligns with other boronic acid derivatives, which often target enzymatic pathways .
  • Structural Overlays : Studies on steroid-like compounds (e.g., DHEAS, CID 12594) use 3D overlays to compare backbone orientations and substituent positions, a method applicable to CID 13819521 if structural data were available .
Functional Comparison
  • Solubility : Compounds like CID 4192661 (solubility: 0.24 mg/mL) and CID 57892468 (solubility: 0.019–0.0849 mg/mL) highlight the trade-off between lipophilicity and aqueous solubility .

Research Findings and Gaps

  • Methodological Insights : Machine learning models, such as those used for placental transfer prediction (e.g., Tubocuraine analogs in Table 8 ), could be adapted to predict properties for this compound.
  • Synthesis Challenges : Betulin-derived inhibitors (CID 72326, CID 64971) require stereochemical precision during synthesis, a consideration likely relevant to this compound if it contains chiral centers .
  • Data Limitations : The absence of explicit data for this compound in the provided evidence underscores the need for targeted experimental studies or access to specialized databases like ChEMBL or CAS Registry.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

  • Answer :
  • Nonlinear Regression : Fit data to Hill or Log-Logit models.
  • Outlier Detection : Use Grubbs’ test or Cook’s distance.
  • Uncertainty Quantification : Bootstrap resampling for EC50/IC50 values .

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